![molecular formula C14H21ClN2 B14211747 (1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine CAS No. 823189-93-1](/img/structure/B14211747.png)
(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a pyrrolidinyl ethylamine moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a reductive amination reaction with pyrrolidine to form an intermediate.
Final Product Formation: The intermediate is then subjected to further reactions, such as alkylation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis.
化学反応の分析
Types of Reactions
(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R)-1-(2-Bromophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
(1R)-1-(2-Fluorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in (1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from its analogs with different halogen substitutions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
823189-93-1 |
|---|---|
分子式 |
C14H21ClN2 |
分子量 |
252.78 g/mol |
IUPAC名 |
(1R)-1-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)ethanamine |
InChI |
InChI=1S/C14H21ClN2/c1-12(13-6-2-3-7-14(13)15)16-8-11-17-9-4-5-10-17/h2-3,6-7,12,16H,4-5,8-11H2,1H3/t12-/m1/s1 |
InChIキー |
RSIREOUULPEWLU-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1Cl)NCCN2CCCC2 |
正規SMILES |
CC(C1=CC=CC=C1Cl)NCCN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



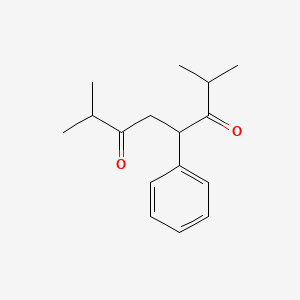

![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
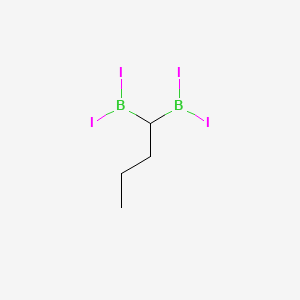
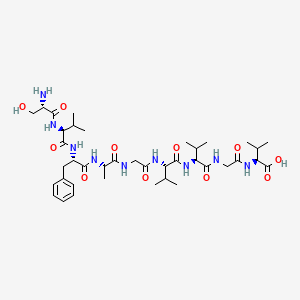
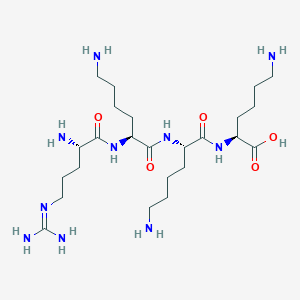

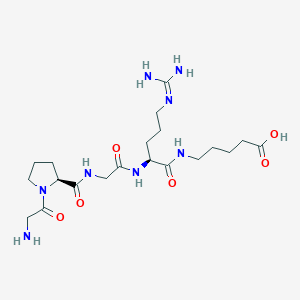
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)

![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
